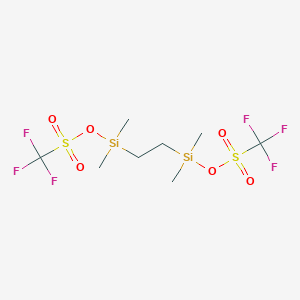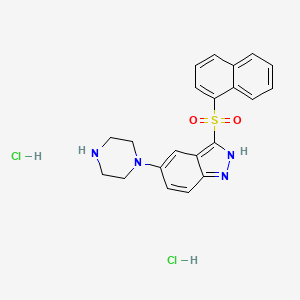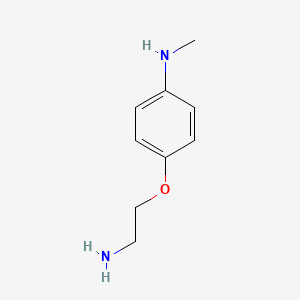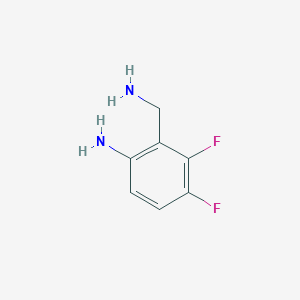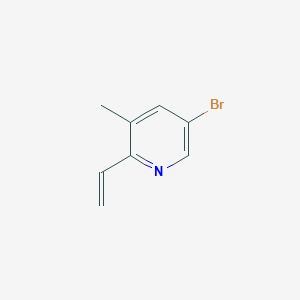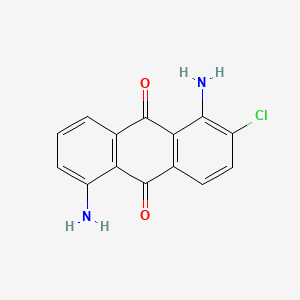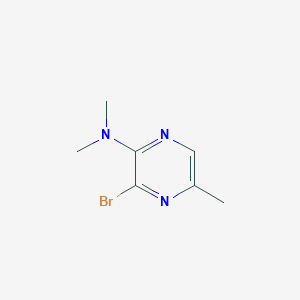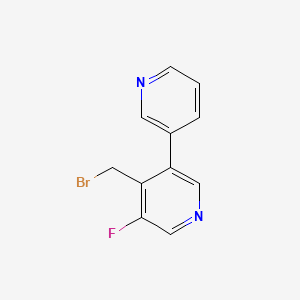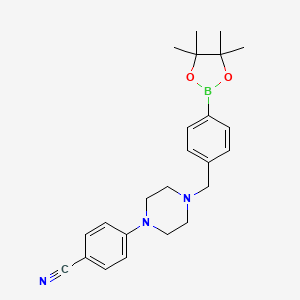![molecular formula C14H17F3N2O B13133650 1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique structure, where an indoline and a piperidine ring share a single spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the cycloisomerization of tryptamine-ynamide using a silver triflate/N-fluorobenzenesulfonimide (NFSI) catalytic system . This method leverages the cation-π-π interactions between the substrate and the metal ligand to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing environmentally benign methods .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Common in modifying the trifluoromethoxy group or other substituents on the indoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the rings .
Applications De Recherche Scientifique
1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, allowing for precise interactions with three-dimensional protein targets. This can lead to inhibition or modulation of specific biological pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Spirooxindoles: Known for their biological activities and used in drug design.
Spiroazetidin-2-one: Exhibits diverse pharmacological activities.
Spiropyrrolidine: Another spirocyclic compound with significant biological relevance.
Uniqueness: 1’-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4’-piperidine] stands out due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C14H17F3N2O |
|---|---|
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
1'-methyl-7-(trifluoromethoxy)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2O/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)20-14(15,16)17/h2-4,18H,5-9H2,1H3 |
Clé InChI |
XFHWASGBTFQPKV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNC3=C2C=CC=C3OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
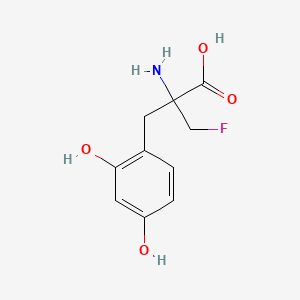
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
